InChI=1S/C4H8BrNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
and the canonical SMILES string is CCNC(=O)CBr
.
The compound can be synthesized from commercially available starting materials, including N-ethylacetamide and brominating agents like bromine or N-bromosuccinimide. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in research and industrial applications.
2-Bromo-N-ethylacetamide falls under the category of bromoacetamides, which are known for their reactivity due to the presence of the bromine atom. This classification allows for a variety of chemical transformations, making it valuable in synthetic organic chemistry.
The synthesis of 2-Bromo-N-ethylacetamide typically involves the bromination of N-ethylacetamide. The general procedure includes:
2-Bromo-N-ethylacetamide can undergo several chemical reactions due to its functional groups:
The reactivity profile allows for diverse applications in synthetic pathways, particularly in generating more complex molecules through functional group transformations.
The mechanism of action for 2-Bromo-N-ethylacetamide primarily involves its reactivity as a bromoamide.
Characterization data from spectroscopic analyses confirm its identity:
2-Bromo-N-ethylacetamide has several applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0